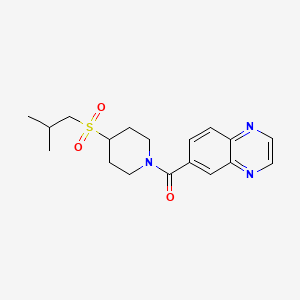
(4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
In 1884, Korner and Hinsberg first discovered the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds to give the product as quinoxaline (C8H6N2) . A white crystalline powder occurs widely in natural products and many pharmaceuticals ingredients .Scientific Research Applications
Structural and Synthetic Studies
Synthetic Pathways and Characterization : Research on similar compounds, such as the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, demonstrates the use of substitution reactions and characterizations via spectroscopic techniques. These methods confirm structural features like chair conformations and tetrahedral geometries around sulfur atoms, providing a basis for understanding the synthetic approaches that could be applied to (4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone (C. S. Karthik et al., 2021).
Thermal and Optical Properties : The thermal stability and optical properties of related compounds are studied using techniques like thermogravimetric analysis, revealing stability in certain temperature ranges and providing insights into the potential physical properties of this compound.
Potential Applications
Antimicrobial and Antiproliferative Activities : Similar compounds have been evaluated for their antimicrobial and antiproliferative activities, showcasing the potential for this compound to serve in medical and pharmaceutical research. For instance, certain piperidin-4-yl)methanone oxime derivatives exhibit good antimicrobial activity against pathogenic strains, suggesting possible applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Inhibition of Biological Targets : The study of compounds with similar structural motifs, such as those targeting thrombin inhibition, provides a foundation for understanding how this compound might interact with biological targets. The stereo-configuration of related compounds significantly impacts their inhibitory potency, indicating the importance of stereochemistry in designing effective inhibitors (S. Okamoto et al., 1981).
Mechanism of Action
Target of Action
Quinoxaline derivatives, to which “(4-(Isobutylsulfonyl)piperidin-1-yl)(quinoxalin-6-yl)methanone” belongs, have been studied for their diverse pharmacological activities . They have been found to interact with various targets, receptors, or microorganisms .
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Quinoxaline derivatives have been found to exhibit a wide range of activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist, and anti-amoebiasis activities .
properties
IUPAC Name |
[4-(2-methylpropylsulfonyl)piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13(2)12-25(23,24)15-5-9-21(10-6-15)18(22)14-3-4-16-17(11-14)20-8-7-19-16/h3-4,7-8,11,13,15H,5-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVIFTWBUDEFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

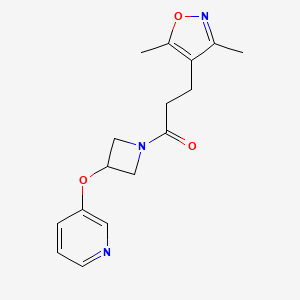
![3,5-Dimethyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2695648.png)

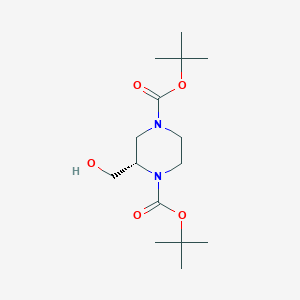
![Tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride](/img/structure/B2695654.png)
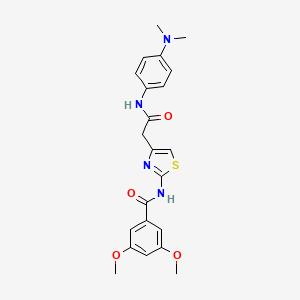
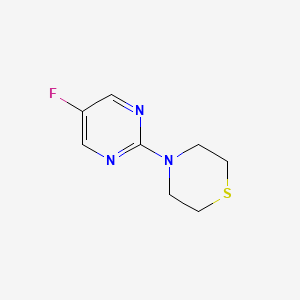
![Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate](/img/structure/B2695657.png)
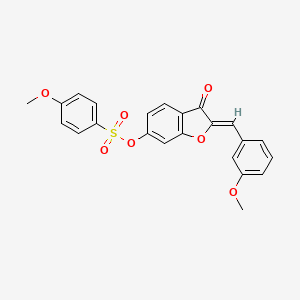
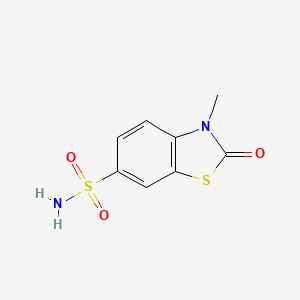

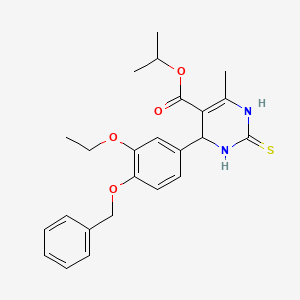
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2695666.png)
![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)